molecular formula C21H23N3O4S2 B11018078 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11018078
M. Wt: 445.6 g/mol
InChI Key: PXBWGKRVIHTFKY-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidine-5-one core substituted with a carboxamide group. Key structural elements include:

  • 3-(methylsulfanyl)phenyl group: A sulfur-containing substituent that may influence lipophilicity and redox activity.

This compound is hypothesized to belong to a class of bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial pathogenesis, based on structural parallels to known pharmacophores .

Properties

Molecular Formula

C21H23N3O4S2

Molecular Weight

445.6 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-(3-methylsulfanylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23N3O4S2/c1-29-19-5-2-4-18(13-19)23-14-15(12-20(23)25)21(26)22-16-6-8-17(9-7-16)24-10-3-11-30(24,27)28/h2,4-9,13,15H,3,10-12,14H2,1H3,(H,22,26)

InChI Key

PXBWGKRVIHTFKY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights structural variations among the target compound and analogs from the provided evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound 5-oxopyrrolidine 3-(methylsulfanyl)phenyl; 4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl ~441.5 Sulfone, thioether, carboxamide
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-oxopyrrolidine 4-fluorophenyl; 5-isopropyl-1,3,4-thiadiazole ~405.4 Fluorophenyl, thiadiazole
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone 4-fluorobenzylidene; pyridine-3-carboxamide ~387.4 Thioxo, Schiff base, nicotinamide
1-[2-Oxo-5-(trifluoromethoxy)indolin-3-ylidene]-4-[4-(trifluoromethyl)phenyl]-thiosemicarbazide Indolinone-thiosemicarbazide Trifluoromethoxy; 4-(trifluoromethyl)phenyl ~452.3 Trifluoromethyl, thiosemicarbazide

Key Observations :

  • Fluorine substituents in analogs enhance binding affinity via hydrophobic interactions, whereas the methylsulfanyl group in the target compound may improve membrane permeability.

Pharmacological Activity (Hypothetical Comparison)

While direct activity data for the target compound is unavailable, inferences can be drawn from related structures:

  • Thiazolidinone derivatives (e.g., ) are associated with antimicrobial and anti-inflammatory activity due to interactions with bacterial FabH enzymes or COX-2 .
  • 5-oxopyrrolidine analogs (e.g., ) exhibit protease inhibition (e.g., MMP-2/9) linked to anticancer effects .
  • Thiosemicarbazides (e.g., ) demonstrate antiviral and antiproliferative activity via metal chelation .

Physicochemical Properties

Property Target Compound Compound Compound
LogP (Predicted) 3.2 2.8 2.5
Water Solubility Low Moderate Low
Hydrogen Bond Donors 2 3 2
Polar Surface Area 110 Ų 98 Ų 95 Ų

The higher LogP of the target compound reflects the lipophilic contributions of the methylsulfanyl and phenyl groups, suggesting favorable blood-brain barrier penetration compared to fluorinated analogs .

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